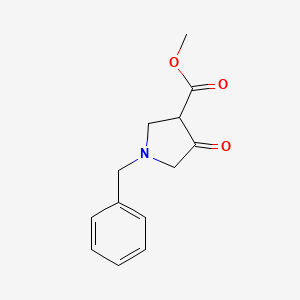

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRTVWYTAPOXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569801 | |

| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329956-53-8 | |

| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate in organic synthesis and drug discovery. This document collates available data on its physical and chemical characteristics, proposes a likely synthetic pathway, and outlines its potential applications.

Chemical and Physical Properties

This compound (CAS Number: 329956-53-8) is a pyrrolidine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its physical state is typically a pale yellow to viscous liquid.[2][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 329956-53-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][] |

| Molecular Weight | 233.26 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| Synonyms | 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester | [] |

| Appearance | Pale yellow viscous liquid | [2][3] |

| Purity | >95% (typical) | [2][3] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |

Synthesis

The likely acyclic precursor for this synthesis is N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester. The intramolecular cyclization of this diester would yield the target 4-oxopyrrolidine ring system.

Proposed Experimental Protocol: Dieckmann Condensation

The following is a general methodology for the Dieckmann condensation to synthesize a 4-oxopyrrolidine-3-carboxylate derivative.

Materials:

-

N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester

-

Strong base (e.g., sodium methoxide, sodium hydride, or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

-

Acid for neutralization (e.g., hydrochloric acid, acetic acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of the starting diester, N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester, is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a suitable temperature (typically 0 °C or lower).

-

A strong base is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by thin-layer chromatography).

-

After completion, the reaction is quenched by the addition of an acid to neutralize the base.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Specific, experimentally verified spectroscopic data for this compound is not widely available. However, based on its chemical structure, the following characteristic signals can be predicted.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.5 | Singlet | 2H | Benzyl CH₂ |

| ~ 3.7 | Singlet | 3H | Methyl ester (OCH₃) |

| ~ 3.5-3.8 | Multiplet | 1H | CH at position 3 |

| ~ 2.8-3.2 | Multiplet | 4H | CH₂ protons at positions 2 and 5 |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205-210 | C=O (ketone at C4) |

| ~ 170-175 | C=O (ester) |

| ~ 135-140 | Quaternary aromatic carbon |

| ~ 127-130 | Aromatic CH carbons |

| ~ 55-60 | Benzyl CH₂ |

| ~ 50-55 | Methoxy (OCH₃) |

| ~ 45-55 | CH₂ carbons at C2 and C5 |

| ~ 40-45 | CH carbon at C3 |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050-3100 | Aromatic C-H stretch |

| ~ 2850-3000 | Aliphatic C-H stretch |

| ~ 1740-1750 | C=O stretch (ester) |

| ~ 1710-1720 | C=O stretch (ketone) |

| ~ 1600, 1495 | Aromatic C=C stretch |

| ~ 1100-1300 | C-O stretch (ester) |

Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 233. A prominent fragment would likely be the benzyl cation at m/z = 91.

Applications and Biological Relevance

This compound is primarily utilized as a versatile intermediate in the synthesis of a variety of more complex molecules.[5] Its functional groups—a ketone, an ester, and a protected amine—provide multiple reaction sites for further chemical transformations.

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. For instance, derivatives of the 4-oxopyrrolidine core structure have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a class of compounds being explored for cancer therapy. The pyrrolidine ring is a common scaffold found in many biologically active compounds and natural products.

Caption: Logical relationship in the synthesis of the target compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[1]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data is not fully available in the public domain, the information and predicted data provided herein offer valuable insights for its synthesis, characterization, and application in research and development.

References

An In-depth Technical Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. This document collates available data on its chemical characteristics and outlines plausible experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrrolidine ring. Key structural characteristics include a benzyl group attached to the nitrogen atom, a ketone group at the 4th position, and a methyl carboxylate group at the 3rd position of the pyrrolidine ring. This compound is typically a pale yellow to colorless transparent liquid and is utilized as a key intermediate in various organic synthesis pathways.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 329956-53-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [] |

| IUPAC Name | This compound | [] |

| Synonyms | 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester | [] |

| Appearance | Pale yellow to colorless transparent liquid | |

| Purity | Typically ≥95% | [] |

| InChI | InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | [] |

| SMILES | COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | [] |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, a plausible and widely used method for the formation of the 4-oxopyrrolidine-3-carboxylate core is the Dieckmann condensation.[3][4] This intramolecular cyclization of a diester in the presence of a strong base is a standard method for creating cyclic β-keto esters.[3][4]

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through a Dieckmann condensation pathway. The logical workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of a primary synthesis pathway for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate in organic and medicinal chemistry.[1] The synthesis is presented as a two-step process involving a Michael addition followed by an intramolecular Dieckmann condensation. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and understanding.

Introduction

This compound (CAS 329956-53-8) is a valuable heterocyclic building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its structure, featuring a pyrrolidinone core with ketone and ester functionalities, offers multiple points for chemical modification. This guide details a robust and common pathway for its synthesis, beginning with readily available starting materials.

The overall synthetic strategy is outlined below:

Caption: High-level overview of the two-step synthesis pathway.

Synthesis Pathway and Mechanisms

The synthesis proceeds in two key stages:

-

Aza-Michael Addition: N-benzylglycine methyl ester is reacted with methyl acrylate. The secondary amine of the glycine derivative acts as a nucleophile, adding to the activated double bond of the acrylate in a conjugate addition to form the key diester intermediate.

-

Dieckmann Condensation: The resulting diester, methyl 3-(benzyl(methoxycarbonylmethyl)amino)propanoate, undergoes an intramolecular Claisen condensation. A strong base deprotonates the carbon alpha to one of the ester groups, creating an enolate which then attacks the carbonyl of the other ester group, leading to cyclization and formation of the β-keto ester product.[2][3][4]

The detailed reaction scheme is as follows:

Caption: Detailed two-step reaction scheme for the synthesis.

Starting Material Synthesis and Properties

The primary starting materials are N-benzylglycine methyl ester and methyl acrylate.

N-benzylglycine Methyl Ester

This precursor can be synthesized via several routes or purchased commercially.[5][6] A common laboratory preparation involves the reaction of benzyl chloride with glycine methyl ester.[7]

| Property | Value | Reference |

| CAS Number | 53386-64-4 | [5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [8] |

| Molecular Weight | 179.22 g/mol | [8] |

| Appearance | Pale yellow to colorless liquid | [5] |

| Purity (Typical) | ≥98% (GC) | [5] |

Methyl Acrylate

Methyl acrylate is a common industrial chemical and is typically used as received.

| Property | Value |

| CAS Number | 96-33-3 |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 80 °C |

Experimental Protocols

The following protocols are compiled based on standard procedures for Michael additions and Dieckmann condensations.[9][10][11]

Step 1: Synthesis of Methyl 3-(benzyl(methoxycarbonylmethyl)amino)propanoate (Michael Addition)

Caption: Experimental workflow for the Michael Addition step.

Methodology:

-

Reaction Setup: A round-bottom flask is charged with N-benzylglycine methyl ester (1.0 eq) and a suitable solvent such as methanol or THF.

-

Addition: The solution is cooled to 0 °C in an ice bath. Methyl acrylate (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C to control the exothermic reaction and minimize the formation of the double-addition byproduct.[10]

-

Reaction: The reaction mixture is stirred at 0 °C for 2-3 hours and then allowed to warm to room temperature. Stirring is continued for an additional 12-16 hours to ensure complete reaction.

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil (the diester intermediate) can be purified by silica gel column chromatography, though for the subsequent step, it is often carried forward without extensive purification.

Step 2: Synthesis of this compound (Dieckmann Condensation)

Caption: Experimental workflow for the Dieckmann Condensation.

Methodology:

-

Reaction Setup: A dry, inert-atmosphere flask is charged with a strong base. Sodium methoxide (1.1 eq) suspended in an anhydrous, non-protic solvent like toluene is a common choice.[11] The suspension is heated.

-

Addition: The crude diester intermediate from Step 1, dissolved in a small amount of the same solvent, is added dropwise to the heated base suspension. The reaction is typically run at temperatures ranging from 80 °C to reflux.

-

Reaction: The mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The intramolecular cyclization is driven to completion by the deprotonation of the resulting acidic β-keto ester.[3]

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the addition of dilute aqueous acid (e.g., 1M HCl or acetic acid) to neutralize the excess base and protonate the enolate product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield the final product as a pale yellow to colorless liquid.

Product Specifications and Data

The final product, this compound, is characterized by the following properties.

| Property | Value | Reference(s) |

| CAS Number | 329956-53-8 | [1][] |

| Molecular Formula | C₁₃H₁₅NO₃ | [] |

| Molecular Weight | 233.26 g/mol | [] |

| Appearance | Pale yellow to colorless liquid | |

| Purity (Typical) | ≥95-97% | [1][] |

| Density | 1.213 g/cm³ (predicted) | [] |

| InChI Key | BHRTVWYTAPOXDC-UHFFFAOYSA-N | [] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency. Typical literature yields for this two-step sequence are in the range of 50-70%.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence of aza-Michael addition and Dieckmann condensation. This pathway utilizes accessible starting materials and well-established chemical transformations. The provided protocols and data serve as a comprehensive guide for researchers in the fields of synthetic chemistry and drug discovery, enabling the efficient production of this versatile chemical intermediate. Careful control of reaction conditions, particularly temperature during the Michael addition and anhydrous conditions during the Dieckmann cyclization, is critical for achieving high yields and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 8. N-Benzylglycine methyl ester hydrochloride [oakwoodchemical.com]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

Spectral Data and Synthetic Overview of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a heterocyclic compound of interest in synthetic organic chemistry. Its structure incorporates a pyrrolidine ring, a benzyl group, a ketone, and a methyl ester, making it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectral data and a plausible synthetic approach for this compound.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 329956-53-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 233.26 g/mol | [1][2][3] |

Spectral Data Summary

Note: The following tables are placeholders for anticipated data. Actual experimental values would need to be determined upon synthesis and analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Anticipated ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| Anticipated ~4.5 | Singlet | 2H | Benzyl CH₂ |

| Anticipated ~3.7 | Singlet | 3H | Methyl ester (OCH₃) |

| Anticipated ~3.5-4.0 | Multiplet | 3H | Pyrrolidine ring protons |

| Anticipated ~2.5-3.0 | Multiplet | 2H | Pyrrolidine ring protons |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| Anticipated ~205 | Ketone carbonyl (C=O) |

| Anticipated ~170 | Ester carbonyl (C=O) |

| Anticipated ~137 | Aromatic quaternary carbon |

| Anticipated ~129 | Aromatic CH |

| Anticipated ~128 | Aromatic CH |

| Anticipated ~127 | Aromatic CH |

| Anticipated ~60 | Benzyl CH₂ |

| Anticipated ~55-60 | Pyrrolidine ring carbons |

| Anticipated ~52 | Methyl ester (OCH₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Frequency (cm⁻¹) | Functional Group |

| Anticipated ~1740 | C=O stretch (Ester) |

| Anticipated ~1710 | C=O stretch (Ketone) |

| Anticipated ~1600, 1495, 1450 | C=C stretch (Aromatic) |

| Anticipated ~1200 | C-O stretch (Ester) |

| Anticipated ~700-750 | C-H bend (Aromatic) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Assignment |

| 233 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

A specific, detailed, and citable experimental protocol for the synthesis and purification of this compound is not available in the searched scientific literature. However, a plausible and widely used method for the synthesis of β-keto esters within a five-membered ring is the Dieckmann condensation.[5][6][7]

General Synthetic Approach: Intramolecular Dieckmann Condensation

The synthesis would likely involve the intramolecular cyclization of a diester precursor, such as methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate, in the presence of a strong base.

Reaction Scheme:

Caption: Plausible synthetic pathway via Dieckmann condensation.

General Procedure:

-

Precursor Synthesis: The starting diester, methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate, would first need to be synthesized. This could be achieved through the N-alkylation of methyl N-benzylglycinate with methyl acrylate.

-

Cyclization (Dieckmann Condensation): The diester precursor would be dissolved in an anhydrous, aprotic solvent (e.g., toluene or THF). A strong base, such as sodium methoxide or sodium hydride, would be added, and the reaction mixture would be heated to promote the intramolecular cyclization.

-

Workup and Purification: After the reaction is complete, it would be quenched with a weak acid. The organic product would then be extracted, dried, and purified, likely using column chromatography.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer, likely with electron ionization (EI) to determine the fragmentation pattern or electrospray ionization (ESI) to confirm the molecular weight.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterized final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

While this compound is a known compound, a comprehensive and publicly available dataset of its spectral properties and a detailed experimental protocol for its synthesis are currently lacking in the scientific literature. The information provided herein is based on established chemical principles and data for analogous structures. Researchers and drug development professionals seeking to utilize this compound should anticipate the need to perform a full spectroscopic characterization upon its synthesis or acquisition.

References

- 1. nbinno.com [nbinno.com]

- 2. Dtchem Laboratories [techbiochem.com]

- 3. equationchemical.com [equationchemical.com]

- 4. 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester (CAS No. 329956-53-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. gchemglobal.com [gchemglobal.com]

An In-depth Technical Guide to the Solubility of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in Organic Solvents

This guide will outline the principles of solubility, present hypothetical yet realistic data in the required format, provide detailed experimental and analytical procedures, and introduce thermodynamic models for data correlation.

Introduction to the Solubility of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Understanding the solubility behavior of this molecule in different solvent systems allows for the rational design of crystallization processes, the selection of appropriate reaction media, and the development of stable liquid formulations. This guide provides a comprehensive overview of the methodologies to determine and model the solubility of this compound.

Solubility Data

The solubility of a solute in a solvent is influenced by several factors, including the chemical structure of both the solute and the solvent, the temperature, and the pressure. The following tables present hypothetical solubility data for this compound in a selection of representative organic solvents at various temperatures. This data is structured for easy comparison and to serve as a template for recording experimental findings.

Table 1: Mole Fraction Solubility (x) of this compound at Various Temperatures

| Temperature (K) | Methanol | Acetonitrile | Toluene |

| 293.15 | 0.0452 | 0.0315 | 0.0108 |

| 298.15 | 0.0538 | 0.0377 | 0.0132 |

| 303.15 | 0.0641 | 0.0451 | 0.0161 |

| 308.15 | 0.0763 | 0.0539 | 0.0195 |

| 313.15 | 0.0908 | 0.0642 | 0.0236 |

Table 2: Mass Fraction Solubility (w) of this compound at Various Temperatures

| Temperature (K) | Methanol | Acetonitrile | Toluene |

| 293.15 | 0.2591 | 0.1613 | 0.0267 |

| 298.15 | 0.2945 | 0.1878 | 0.0325 |

| 303.15 | 0.3342 | 0.2177 | 0.0395 |

| 308.15 | 0.3779 | 0.2510 | 0.0478 |

| 313.15 | 0.4253 | 0.2878 | 0.0577 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies for obtaining the solubility data presented above.

Materials

| Material | Supplier | Purity |

| This compound | (Specify Supplier) | >98% |

| Methanol | (Specify Supplier) | HPLC Grade |

| Acetonitrile | (Specify Supplier) | HPLC Grade |

| Toluene | (Specify Supplier) | HPLC Grade |

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Procedure:

-

An excess amount of solid this compound is added to a series of vials.

-

A known volume of the selected organic solvent (e.g., methanol, acetonitrile, toluene) is added to each vial.

-

The vials are sealed and placed in a constant-temperature shaker bath, maintained at the desired temperature (e.g., 293.15 K).

-

The mixtures are agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

-

The sample is immediately filtered through a 0.45 µm filter to remove any undissolved solid particles.

-

The filtered solution is then diluted with a known volume of the solvent and analyzed to determine the concentration of the solute.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the saturated solutions can be accurately determined using a validated HPLC method.

HPLC Conditions (Example):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 298.15 K |

A calibration curve is first established by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration. The concentration of the experimental samples is then determined from this calibration curve.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating and predicting solubility data, which can reduce the number of experiments required.

An In-depth Technical Guide to the Reactivity of the Ketone Group in Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural framework, featuring a pyrrolidine ring, a benzylic nitrogen substituent, a β-keto ester system, and a reactive ketone moiety, offers a multitude of possibilities for chemical modification. This technical guide provides a comprehensive overview of the reactivity of the ketone group within this molecule, presenting a compilation of known and potential transformations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds and the development of new therapeutic agents.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. This compound (CAS No: 329956-53-8) serves as a key building block for the elaboration of complex molecular architectures.[1][2] The presence of multiple functional groups allows for a diverse range of chemical transformations. This guide focuses specifically on the reactivity of the C4-ketone, a key handle for introducing structural diversity. The reactivity of this ketone is influenced by the adjacent ester group and the overall stereoelectronics of the pyrrolidine ring.

General Reactivity Profile

The ketone group in this compound is susceptible to a variety of nucleophilic additions and related reactions. Its reactivity is modulated by the presence of the β-ester group, which can influence the enolate formation and the steric accessibility of the carbonyl carbon. The benzyl group on the nitrogen atom also contributes to the steric environment around the reactive center.[3]

Key Reactions of the Ketone Group

This section details the primary reactions involving the C4-ketone of this compound, providing experimental insights where available.

Reduction of the Ketone

The reduction of the ketone to a secondary alcohol is a fundamental transformation, leading to the formation of 4-hydroxy-pyrrolidine derivatives. These alcohols can serve as precursors for further functionalization.

3.1.1. Hydride Reductions

Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones. In a related compound, 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl esters, NaBH₄ in methanol was used to effect the reduction of a carboxylic acid to an alcohol, which suggests its applicability for the ketone reduction in the target molecule.[4] The diastereoselectivity of this reduction can be influenced by the steric bulk of the reducing agent and the substitution pattern on the pyrrolidine ring.

Table 1: Summary of Ketone Reduction Reactions

| Reaction | Reagent | Product | Diastereoselectivity | Yield | Reference |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate | Mixture of diastereomers (expected) | Not Reported | [4] |

Experimental Protocol: General Procedure for Sodium Borohydride Reduction

A solution of this compound in a protic solvent such as methanol or ethanol is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched by the addition of a weak acid (e.g., acetic acid) or water. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the corresponding alcohol.[4]

Diagram 1: General Workflow for Ketone Reduction

Caption: General workflow for the reduction of the ketone group.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines.[5] This two-step, one-pot reaction involves the formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction with a suitable reducing agent. This reaction allows for the introduction of a wide variety of substituents at the C4 position.

Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[6][7]

Table 2: Reagents for Reductive Amination

| Amine | Reducing Agent | Product | Expected Yield | Reference |

| Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | Methyl 4-(alkylamino)-1-benzylpyrrolidine-3-carboxylate | Good to Excellent | [6][7] |

| Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | Methyl 4-(dialkylamino)-1-benzylpyrrolidine-3-carboxylate | Good to Excellent | [6][7] |

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound in a suitable solvent (e.g., methanol, dichloroethane), the desired primary or secondary amine is added, followed by a catalytic amount of acetic acid to facilitate iminium ion formation. The reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is isolated and purified.[6][7]

Diagram 2: Reductive Amination Pathway

Caption: The two-step process of reductive amination.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can add to the ketone carbonyl to form tertiary alcohols. This provides a route to introduce new carbon-carbon bonds at the C4 position. The stereochemical outcome of such additions can be influenced by the steric hindrance of both the substrate and the organometallic reagent.

Experimental Protocol: General Procedure for Grignard Reaction

A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, THF) is cooled to a low temperature (e.g., -78 °C). The Grignard reagent is added dropwise, and the reaction is stirred for a specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified.

Wittig Reaction

The Wittig reaction provides a method for converting the ketone into an alkene (an exocyclic double bond). This involves the reaction of the ketone with a phosphorus ylide. The nature of the ylide (stabilized or unstabilized) will determine the stereochemistry of the resulting alkene if applicable.[8][9]

Experimental Protocol: General Procedure for Wittig Reaction

A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent to generate the ylide in situ. A solution of this compound is then added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then worked up to isolate the alkene product.

Diagram 3: Wittig Reaction Scheme

Caption: Conversion of the ketone to an alkene via the Wittig reaction.

Other Potential Reactions

The ketone group can also participate in a variety of other C-C bond-forming reactions, including:

-

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base to form α,β-unsaturated products.

-

Mannich Reaction: A three-component reaction with an amine and another carbonyl compound to form β-amino carbonyl compounds.

-

Spiro-ring formation: The ketone can act as an electrophile in cycloaddition reactions. For instance, reaction with azomethine ylides generated from isatin and an amino acid can lead to the formation of spiro-pyrrolidine oxindole scaffolds, which are of significant interest in medicinal chemistry.[10]

Reactivity of the β-Keto Ester Moiety

It is important to note that the β-keto ester functionality also presents a reactive site. The α-proton at the C3 position is acidic and can be removed by a base to form an enolate. This enolate can then participate in various alkylation and acylation reactions. Furthermore, the ester group can undergo hydrolysis and decarboxylation under appropriate conditions. These reactions are outside the primary scope of this guide but should be considered when planning synthetic routes.

Conclusion

The ketone group in this compound is a highly versatile functional group that allows for a wide range of chemical transformations. From simple reductions to more complex carbon-carbon and carbon-nitrogen bond-forming reactions, this ketone provides a key entry point for the synthesis of a diverse library of pyrrolidine-based compounds. This guide has outlined the principal reactions and provided general protocols to aid researchers in the design and execution of their synthetic strategies, ultimately facilitating the discovery of new and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine core, a protective N-benzyl group, and reactive ketone and methyl ester functionalities. This structure makes it a valuable building block in medicinal chemistry and drug development for the synthesis of more complex heterocyclic molecules. The hydrolysis of the methyl ester group to the corresponding carboxylic acid, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid, is a critical transformation, often serving as a key step in the synthetic pathway towards various target compounds. This technical guide provides a comprehensive overview of the hydrolysis of this ester, detailing reaction mechanisms, experimental protocols, and relevant data.

Reaction Mechanisms

The hydrolysis of this compound can be achieved under both acidic and basic conditions. As a β-keto ester, the reaction proceeds through characteristic pathways.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis occurs via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group to form the carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.

Experimental Protocols

While specific literature detailing the hydrolysis of this compound is not abundant, protocols for analogous β-keto esters can be adapted. Below are representative procedures for both basic and acidic hydrolysis.

Basic Hydrolysis Protocol

Alkaline hydrolysis is a common and generally high-yielding method for the saponification of esters.[1] A mild approach using sodium hydroxide in a mixed solvent system is often effective for substrates with multiple functional groups.[1]

Reagents and Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

To this solution, add an aqueous solution of sodium hydroxide (1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-benzyl-4-oxopyrrolidine-3-carboxylic acid.

Acidic Hydrolysis Protocol

Acid-catalyzed hydrolysis can be an alternative, particularly if the molecule is sensitive to strong base.

Reagents and Materials:

-

This compound

-

Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)

-

Dioxane or Acetic Acid

-

Water

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or acetic acid.

-

Add an aqueous solution of a strong acid (e.g., 6 M H2SO4 or HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to afford 1-benzyl-4-oxopyrrolidine-3-carboxylic acid.

Data Presentation

| Parameter | Basic Hydrolysis (Representative) | Acidic Hydrolysis (Representative) |

| Reactants | This compound, NaOH | This compound, H2SO4/H2O |

| Solvent | CH2Cl2/MeOH | Dioxane/Water |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 2-6 hours | 4-12 hours |

| Yield | > 90% | 70-85% |

| Workup | Acidification, Extraction | Neutralization, Extraction |

| Purification | Crystallization or Column Chromatography | Crystallization or Column Chromatography |

Decarboxylation of the Hydrolysis Product

It is important to note that the product of the hydrolysis, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid, is a β-keto acid. Such compounds are susceptible to decarboxylation upon heating, which would result in the formation of 1-benzylpyrrolidin-4-one.[2][3] The ease of decarboxylation depends on the stability of the resulting carbanion/enolate intermediate.[4] Therefore, purification methods for the carboxylic acid should ideally be conducted at or below room temperature to avoid this side reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the hydrolysis of this compound.

Caption: Reaction pathway for the base-catalyzed hydrolysis of the ester.

References

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid pyrrolidine core, substituted with a reactive β-ketoester functionality, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly those with potential therapeutic applications. The presence of the benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations to be performed on the pyrrolidine ring and its substituents, with the option for subsequent deprotection to reveal the secondary amine. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 329956-53-8 | [1][] |

| Molecular Formula | C₁₃H₁₅NO₃ | [] |

| Molecular Weight | 233.26 g/mol | [] |

| Appearance | Pale yellow to colorless transparent liquid | |

| Purity | ≥97.0% | [1] |

| Density | 1.213 g/cm³ | [] |

| InChI Key | BHRTVWYTAPOXDC-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | [] |

Synthesis

The most common and efficient method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a corresponding acyclic diester. This reaction involves the base-catalyzed cyclization of a diester to form a β-ketoester.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Dieckmann Condensation

The following is a plausible experimental protocol for the synthesis of this compound based on the well-established Dieckmann condensation methodology.

Materials:

-

Dimethyl 3-(benzyl(2-methoxy-2-oxoethyl)amino)propanoate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Anhydrous toluene

-

Anhydrous methanol (for quenching)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

-

Reaction: Dimethyl 3-(benzyl(2-methoxy-2-oxoethyl)amino)propanoate (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Cyclization: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of anhydrous methanol. The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 4-5.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted, cm⁻¹) |

| δ 7.20-7.40 (m, 5H, Ar-H) | δ 205 (C=O, ketone) | 3050-2950 (C-H, sp³ and sp²) |

| δ 4.55 (s, 2H, N-CH₂-Ph) | δ 170 (C=O, ester) | 1750 (C=O, ketone) |

| δ 3.70 (s, 3H, O-CH₃) | δ 137 (Ar-C, quat.) | 1735 (C=O, ester) |

| δ 3.60 (m, 1H, CH-CO₂Me) | δ 129 (Ar-CH) | 1600, 1495, 1450 (C=C, aromatic) |

| δ 3.00-3.20 (m, 2H, N-CH₂) | δ 128 (Ar-CH) | 1170 (C-O, ester) |

| δ 2.50-2.70 (m, 2H, CH₂-C=O) | δ 127 (Ar-CH) | |

| δ 58 (N-CH₂-Ph) | ||

| δ 55 (N-CH₂) | ||

| δ 52 (O-CH₃) | ||

| δ 45 (CH-CO₂Me) | ||

| δ 40 (CH₂-C=O) |

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of various substituted pyrrolidines. The keto and ester functionalities allow for a wide range of transformations.

Key Reactions

-

Reduction of the Ketone: The ketone can be stereoselectively reduced to the corresponding alcohol, introducing a new stereocenter.

-

Alkylation/Aldol Reactions: The enolate of the β-ketoester can be alkylated or undergo aldol reactions to introduce substituents at the C3 position.

-

Decarboxylation: Hydrolysis of the ester followed by heating can lead to decarboxylation, yielding a 1-benzylpyrrolidin-4-one.

-

Formation of Heterocycles: The β-ketoester is a precursor for the synthesis of fused heterocyclic systems, such as pyrazoles and isoxazoles, by condensation with hydrazines or hydroxylamine.

-

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the C4 position.

Workflow for the Synthesis of Bioactive Scaffolds

Caption: Synthetic utility of this compound.

Application in Drug Discovery: A Hypothetical Pathway

While specific examples of drugs synthesized directly from this compound are not prevalent in publicly available literature, its structural motifs are found in numerous bioactive compounds. For instance, substituted pyrrolidines are core components of various enzyme inhibitors. A plausible application of this building block is in the synthesis of kinase inhibitors, which often feature a heterocyclic core that interacts with the ATP-binding site of the kinase.

Hypothetical Kinase Inhibitor Synthesis and Mechanism

Let's hypothesize the synthesis of a novel inhibitor targeting a protein kinase, for example, a receptor tyrosine kinase (RTK) involved in cancer cell signaling.

Caption: Hypothetical synthesis and mechanism of a kinase inhibitor.

In this hypothetical scenario, the pyrrolidine derivative synthesized from the title compound acts as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase. By blocking the binding of ATP, the inhibitor prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrate proteins. This, in turn, inhibits signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer, leading to a reduction in cell proliferation, angiogenesis, and survival.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly those with potential biological activity, makes it an important tool for researchers in drug discovery and development. The synthetic pathways and reactions outlined in this guide highlight its potential for creating diverse libraries of compounds for biological screening. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.

References

The Pyrrolidine Scaffold: A Cornerstone in the Discovery and Development of Functionalized Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including a non-planar geometry that allows for three-dimensional diversity and the presence of a basic nitrogen atom, have made it a central component in a vast array of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of functionalized pyrrolidines, complete with detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and drug discovery workflows.

A Historical Journey: From Tobacco Alkaloids to Modern Medicine

The story of functionalized pyrrolidines is intrinsically linked to the study of natural products. One of the earliest encounters with this scaffold was through the isolation and characterization of nicotine from tobacco in the early 19th century. However, the fundamental building block, proline, a proteinogenic amino acid incorporating the pyrrolidine ring, was first isolated in 1900 by Richard Willstätter. He synthesized it from the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1] A year later, Emil Fischer successfully isolated proline from casein.[1]

The mid-20th century saw a surge in the discovery of numerous pyrrolidine-containing alkaloids with diverse biological activities. This period laid the groundwork for understanding the pharmacological potential of this heterocyclic system. A significant milestone in the application of functionalized pyrrolidines in medicine was the development of ACE (Angiotensin-Converting Enzyme) inhibitors. The journey began in the early 1970s with the isolation of teprotide, a nonapeptide from the venom of the Brazilian pit viper, Bothrops jararaca.[2] Inspired by the structure of proline within these peptides, researchers at Squibb developed captopril, which was approved in 1980 and became one of the first blockbuster drugs containing a functionalized pyrrolidine ring.[2] This success spurred further research, leading to the development of other ACE inhibitors like enalapril and lisinopril.[2]

The late 20th and early 21st centuries have witnessed an explosion in the development of synthetic methodologies for creating diverse and complex functionalized pyrrolidines. The advent of techniques like 1,3-dipolar cycloaddition and advances in catalytic C-H functionalization have provided chemists with powerful tools to explore the chemical space around the pyrrolidine core.[3] This has led to the discovery of a wide range of therapeutic agents, from antiviral and anticancer drugs to treatments for diabetes and neurological disorders, solidifying the pyrrolidine scaffold as a true cornerstone of modern drug discovery.

Key Synthetic Strategies for Functionalized Pyrrolidines

The construction and functionalization of the pyrrolidine ring can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (e.g., from proline) and the de novo construction of the ring from acyclic precursors.

Functionalization of Proline and its Derivatives

Proline and its derivatives, such as 4-hydroxyproline, are readily available chiral building blocks, making them attractive starting materials for the synthesis of enantiomerically pure functionalized pyrrolidines. A common strategy involves the reduction of the carboxylic acid of proline to an alcohol (prolinol), which can then be further modified.[4]

De Novo Synthesis of the Pyrrolidine Ring

Several powerful methods exist for constructing the pyrrolidine ring from acyclic precursors. These methods offer great flexibility in introducing a variety of substituents at different positions of the ring.

This is a classic and highly versatile method for synthesizing five-membered heterocycles.[3] The reaction involves the cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, such as an alkene. This method allows for the stereoselective formation of multiple chiral centers in a single step.[3]

Intramolecular reductive amination of 1,4-dicarbonyl compounds or their precursors is a straightforward method for the synthesis of pyrrolidines. This approach involves the formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding pyrrolidine.

The Pictet-Spengler reaction, discovered in 1911, is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5] An intramolecular version of this reaction can be used to construct polycyclic pyrrolidine derivatives.

Quantitative Biological Activity Data

The versatility of the pyrrolidine scaffold is reflected in the wide range of biological targets it can be designed to interact with. The following tables summarize quantitative data for several classes of biologically active functionalized pyrrolidines.

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindole] derivative 37e | MCF-7 | 17 | [6] |

| Spiro[pyrrolidine-3,3'-oxindole] derivative 37e | HeLa | 19 | [6] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 36a-f | MCF-7 | 22-29 | [6] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 36a-f | HeLa | 26-37 | [6] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 37a-f | MCF-7 | 17-28 | [6] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 37a-f | HeLa | 19-30 | [6] |

| N-caffeoylmorpholine (6b) | P388 murine leukemia | 1.48 | [7] |

| N-caffeoylpyrrolidine (7b) | P388 murine leukemia | 11.35 | [7] |

| N-(p-coumaroyl)morpholine (6a) | P388 murine leukemia | 19.35 | [7] |

| N-(p-coumaroyl)pyrrolidine (7a) | P388 murine leukemia | 53.46 | [7] |

Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione-acetamide 69k | MES | 80.38 | [6] |

| Pyrrolidine-2,5-dione-acetamide 69k | 6 Hz | 108.80 | [6] |

| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | MES | 49.6 | [8] |

| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | 6 Hz (32 mA) | 31.3 | [8] |

| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | scPTZ | 67.4 | [8] |

| 3,3-dialkyl-pyrrolidine-2,5-dione derivative 14 | 6 Hz (44 mA) | 63.2 | [8] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | [9] |

| N-Mannich base of 3-methylpyrrolidine-2,5-dione (12) | MES | 16.13 - 46.07 | [3] |

| N-Mannich base of 3-methylpyrrolidine-2,5-dione (12) | scPTZ | 134.0 | [3] |

| N-Mannich base of pyrrolidine-2,5-dione (23) | MES | 16.13 - 46.07 | [3] |

| N-Mannich base of pyrrolidine-2,5-dione (23) | scPTZ | 128.8 | [3] |

Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Compound | IC50 | Reference |

| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV | Pyrrolidine sulfonamide 23d | 11.32 ± 1.59 µM | [10] |

| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42c | 1.59 ± 0.08 μg/mL | [10] |

| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42d | 1.67 ± 0.09 μg/mL | [10] |

| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42e | 1.63 ± 0.09 μg/mL | [10] |

| α-Amylase Inhibitors | α-Amylase | Rhodanine-substituted spirooxindole pyrrolidine 42f | 1.57 ± 0.10 μg/mL | [10] |

| α-Amylase Inhibitors | α-Amylase | Pyrrolidine derivative 3g | 26.24 μg/mL | [11] |

| α-Amylase Inhibitors | α-Amylase | Pyrrolidine derivative 3a | 36.32 μg/mL | [11] |

| α-Glucosidase Inhibitors | α-Glucosidase | Pyrrolidine derivative 3g | 18.04 μg/mL | [11] |

| α-Glucosidase Inhibitors | α-Glucosidase | Pyrrolidine derivative 3f | 27.51 μg/mL | [11] |

| CXCR4 Antagonists | CXCR4 Receptor | (S)-pyrrolidine 51a | 79 nM | [3] |

Signaling Pathway Modulation: Inhibition of Toll-Like Receptor 4 (TLR4)

Functionalized pyrrolidines have been shown to modulate key signaling pathways involved in inflammation. One such example is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[12] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Certain functionalized pyrrolidines have been shown to inhibit this pathway by preventing the dimerization of TLR4, which is a critical step for signal transduction.[13]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations used to prepare functionalized pyrrolidines.

General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of spiro-pyrrolidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine or another secondary amino acid (1.0 mmol)

-

Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione) (1.0 mmol)

-

Ethanol (5 mL)

-

Catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%)

Procedure:

-

In a 10 mL round-bottom flask, combine isatin, the secondary amino acid, and the dipolarophile in ethanol.

-

Add the catalyst to the mixture.

-

Stir the reaction mixture at 100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, separate the catalyst using an external magnet.

-

Evaporate the solvent under reduced pressure.

-

Wash the separated catalyst with ethanol and water, dry under vacuum, and store for reuse.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

General Procedure for Reductive Amination

This protocol outlines the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.

Materials:

-

1,4-Diketone (e.g., hexane-2,5-dione) (1.0 eq)

-

Aniline (1.2 eq)

-

Iridium catalyst (e.g., [Cp*IrCl2]2) (0.5 mol%)

-

Deionized water

-

Formic acid (5.0 eq)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine the 1,4-diketone, aniline, and the iridium catalyst.

-

Add deionized water to the mixture, followed by formic acid.

-

Stir the mixture vigorously at 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Drug Discovery and Development Workflow

The development of a new drug candidate containing a pyrrolidine scaffold follows a well-established, albeit complex, workflow. The discovery of vildagliptin, a DPP-IV inhibitor for the treatment of type 2 diabetes, provides a relevant case study.[14] The process began with the identification of DPP-IV as a therapeutic target and the initial discovery of cyanopyrrolidine inhibitors.[14] This was followed by extensive lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of vildagliptin as a clinical candidate.[14]

Conclusion

The pyrrolidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, rooted in the study of natural products, continues to inspire the design of novel functionalized derivatives. With an ever-expanding arsenal of synthetic methodologies and a deeper understanding of its role in molecular recognition, the pyrrolidine ring is poised to remain a central and privileged structure in medicinal chemistry for the foreseeable future. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Discovery of novel small molecule TLR4 inhibitors as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles Using Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of bioactive heterocyclic compounds utilizing Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate as a key starting material. The protocols focus on the construction of pyrazolo[4,3-c]pyrrolidine scaffolds, a class of compounds with recognized potential in medicinal chemistry.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The pyrrolidine ring, in particular, is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its three-dimensional structure and ability to interact with biological targets.[1][2] this compound is a versatile building block for the synthesis of various fused and substituted pyrrolidine derivatives. Its β-ketoester functionality allows for a range of chemical transformations, most notably the condensation with hydrazines to yield pyrazole-fused systems. These pyrazolo[4,3-c]pyrrolidine cores are of significant interest due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

This document outlines a representative protocol for the synthesis of a 1-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ol derivative, a key intermediate that can be further functionalized to generate a library of bioactive candidates.

Reaction Scheme: Synthesis of a Pyrazolo[4,3-c]pyrrolidine Derivative

The core reaction involves the cyclocondensation of this compound with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Introduction

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine ring functionalized with a benzyl group, a methyl ester, and a ketone. The ketone moiety at the C4 position provides a key reactive site for nucleophilic additions and reductions, making this compound a valuable precursor for the synthesis of more complex heterocyclic molecules, including substituted 4-hydroxyproline derivatives.[1] The reduction of the C4 ketone generates a new stereocenter, leading to the formation of cis- and trans-diastereomers of Methyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate. The stereochemical outcome of this reduction is of significant interest in medicinal chemistry and drug development, as the spatial arrangement of the hydroxyl group can profoundly influence the biological activity of the final molecule.

These application notes provide detailed protocols for the diastereoselective and non-selective reduction of the ketone in this compound. The primary methods discussed are reduction with sodium borohydride (NaBH₄) and sodium borohydride in the presence of a Lewis acid to enhance diastereoselectivity. An alternative protocol utilizing catalytic hydrogenation is also presented.

Reaction Scheme and Stereochemistry

The reduction of the prochiral ketone in this compound introduces a hydroxyl group. The approach of the hydride reagent can occur from either face of the planar carbonyl group, leading to two possible diastereomers: the cis and trans isomers. The stereochemical preference is influenced by steric hindrance and the potential for chelation control. The benzyl group at the nitrogen atom and the methyl carboxylate group at the C3 position are the key substituents that direct the stereochemical outcome of the reduction.

Caption: General reaction scheme for the reduction of the ketone.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the expected outcomes for different reduction protocols based on data from analogous chemical systems. The diastereomeric ratio (d.r.) refers to the ratio of the cis to trans isomers.

| Protocol ID | Reducing Agent | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| P1-NABH4 | Sodium Borohydride (NaBH₄) | None | Methanol (MeOH) | 0 to RT | ~1:1 | >90 (estimated) |

| P2-NABH4-LC | Sodium Borohydride (NaBH₄) | MgCl₂ or ZnCl₂ | Tetrahydrofuran (THF) | 0 to RT | >95:5 (single isomer) | >90 (estimated) |

| P3-HYD | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol (EtOH) | RT | High (product dependent) | >90 (estimated) |

Note: The quantitative data for diastereomeric ratio and yield are based on the reduction of a structurally similar substrate, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, and general knowledge of these reaction types. Specific yields for the target substrate may vary.

Experimental Protocols

Protocol 1 (P1-NABH4): Non-Selective Reduction with Sodium Borohydride

This protocol describes a general method for the reduction of the ketone using sodium borohydride, which is expected to yield a mixture of cis and trans diastereomers.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of cis and trans alcohols, can be purified by column chromatography on silica gel.

Caption: Workflow for the non-selective reduction of the ketone.

Protocol 2 (P2-NABH4-LC): Diastereoselective Reduction with Sodium Borohydride and a Lewis Acid

This protocol employs a Lewis acid additive to enhance the diastereoselectivity of the reduction, favoring the formation of a single diastereomer. This method is adapted from the stereoselective reduction of a related pyrrolidine derivative.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous MgCl₂ or ZnCl₂ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add the this compound (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for coordination.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (2.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Caption: Workflow for the diastereoselective reduction of the ketone.

Protocol 3 (P3-HYD): Reduction via Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method for the reduction of the ketone, which can also offer high diastereoselectivity depending on the catalyst and substrate.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol %).

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-